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molecular formula C12H16N2S B8440605 1-(4-Amino-2-methylphenyl)piperidine-2-thione

1-(4-Amino-2-methylphenyl)piperidine-2-thione

Cat. No. B8440605
M. Wt: 220.34 g/mol
InChI Key: YYTQDQOTCLIZMN-UHFFFAOYSA-N
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Patent
US07566789B2

Procedure details

10 g (48.95 mmol) of 1-(4-amino-2-methylphenyl)piperidin-2-one are heated to the boil in 70 ml of anhydrous toluene together with 9.9 g (24.48 mmol) of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide (Lawesson's reagent). After 40 minutes, the solvent is removed, and the residue is taken up in dichloromethane (DCM)/1 M aqueous hydrochloric acid. After repeated washing with DCM, a pH of 12 is set using conc. sodium hydroxide solution. Extraction with DCM, drying over Na2SO4 and evaporation of the solvent give 9.25 g (41.98 mmol) of 1-(4-amino-2-methylphenyl)piperidine-2-thione.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]2=O)=[C:4]([CH3:15])[CH:3]=1.COC1C=CC(P2(=S)SP(=S)(C3C=CC(OC)=CC=3)[S:25]2)=CC=1>C1(C)C=CC=CC=1>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]2=[S:25])=[C:4]([CH3:15])[CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)N1C(CCCC1)=O)C
Name
Quantity
9.9 g
Type
reactant
Smiles
COC1=CC=C(C=C1)P1(SP(S1)(C1=CC=C(C=C1)OC)=S)=S
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed
WASH
Type
WASH
Details
After repeated washing with DCM
EXTRACTION
Type
EXTRACTION
Details
Extraction with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over Na2SO4 and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
NC1=CC(=C(C=C1)N1C(CCCC1)=S)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 41.98 mmol
AMOUNT: MASS 9.25 g
YIELD: CALCULATEDPERCENTYIELD 171.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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